molecular formula C14H14O2S B12793980 1-Phenyl-2-(phenylsulfinyl)ethanol CAS No. 49639-26-1

1-Phenyl-2-(phenylsulfinyl)ethanol

Cat. No.: B12793980
CAS No.: 49639-26-1
M. Wt: 246.33 g/mol
InChI Key: HDGGJVKMRKWGGQ-UHFFFAOYSA-N
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Description

1-Phenyl-2-(phenylsulfinyl)ethanol is an organic compound with the molecular formula C14H14O2S It is characterized by the presence of a phenyl group attached to a sulfinyl group, which is further connected to an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Phenyl-2-(phenylsulfinyl)ethanol can be synthesized through several methods. One common approach involves the reaction of benzenesulfinic acid with phenylacetylene in the presence of a catalyst such as anhydrous ferrous chloride in ethanol . Another method includes the reaction of benzenesulfonohydrazide with a suitable aldehyde or ketone in the presence of copper diacetate .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction temperatures are carefully controlled to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-2-(phenylsulfinyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride can be employed.

    Substitution: Electrophilic reagents like bromine or chlorinating agents are used under controlled conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

1-Phenyl-2-(phenylsulfinyl)ethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Phenyl-2-(phenylsulfinyl)ethanol involves its interaction with specific molecular targets. The sulfinyl group can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the phenyl groups may interact with aromatic receptors, modulating biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Phenyl-2-(phenylsulfinyl)ethanol is unique due to the presence of the sulfinyl group, which imparts distinct chemical reactivity and potential biological activities compared to its analogs. The sulfinyl group can undergo specific redox reactions that are not possible with sulfonyl or other substituents, making it a valuable compound for various applications .

Properties

CAS No.

49639-26-1

Molecular Formula

C14H14O2S

Molecular Weight

246.33 g/mol

IUPAC Name

2-(benzenesulfinyl)-1-phenylethanol

InChI

InChI=1S/C14H14O2S/c15-14(12-7-3-1-4-8-12)11-17(16)13-9-5-2-6-10-13/h1-10,14-15H,11H2

InChI Key

HDGGJVKMRKWGGQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CS(=O)C2=CC=CC=C2)O

Origin of Product

United States

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